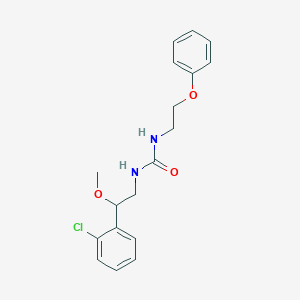

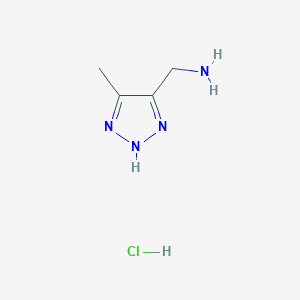

![molecular formula C9H17N B2389504 8-Bicyclo[5.1.0]octanylmethanamine CAS No. 1783734-52-0](/img/structure/B2389504.png)

8-Bicyclo[5.1.0]octanylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar structures like the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has been achieved through the enantioselective construction of an acyclic starting material . This allows the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis

The molecular structure of 8-Bicyclo[5.1.0]octanylmethanamine is complex. It has a molecular weight of 150.2606 . The IUPAC Standard InChI is InChI=1S/C11H18/c1-8(2)11-9-6-4-3-5-7-10(9)11/h9-10H,3-7H2,1-2H3 .Chemical Reactions Analysis

The chemical reactions involving similar structures like bicyclo[4.2.0]octa-1,5,7-trienes have been studied. These reactions involve a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium(I) complex . The reaction sequence involves head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Mécanisme D'action

8-Bicyclo[5.1.0]octanylmethanamine acts as a selective antagonist of the 5-HT2C receptor, which is a G protein-coupled receptor that signals through the phosphatidylinositol pathway. By blocking the activation of this receptor, this compound can modulate the effects of serotonin on various physiological processes.

Biochemical and Physiological Effects

This compound has been shown to have a range of effects on various physiological processes, including appetite regulation, mood modulation, and drug addiction. Studies have shown that this compound can decrease food intake in rats and reduce the reinforcing effects of cocaine in mice.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 8-Bicyclo[5.1.0]octanylmethanamine in lab experiments is its high selectivity for the 5-HT2C receptor, which allows for specific targeting of this receptor without affecting other serotonin receptors. However, one limitation is the limited availability of this compound, which can make it difficult to conduct large-scale studies.

Orientations Futures

There are several potential future directions for research on 8-Bicyclo[5.1.0]octanylmethanamine. One area of interest is the development of new ligands based on the bridged bicyclic amine structure of this compound, which could have improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to explore the potential therapeutic applications of this compound, particularly in the treatment of disorders such as obesity and drug addiction.

Méthodes De Synthèse

8-Bicyclo[5.1.0]octanylmethanamine can be synthesized using a multi-step process that involves the reaction of various reagents, including 1,3-dibromopropane, sodium amide, and lithium aluminum hydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Applications De Recherche Scientifique

- Synthèse Améliorée des 8-Oxabicyclo [3.2.1]octanes: Des chercheurs ont mis au point une méthode efficace pour construire des 8-oxabicyclo [3.2.1]octanes et leurs analogues en utilisant une réaction tandem d'oxydation C–H/réarrangement oxa-[3,3] Cope/aldol. Cette approche synthétique permet une large portée des substrats et ouvre des voies pour la conception de nouvelles molécules .

- Échafaudage d'Alcaloïde Tropane: L'échafaudage 8-azabicyclo[3.2.1]octane sert de noyau central pour les alcaloïdes tropanes, qui présentent des activités biologiques diverses. Les scientifiques du monde entier ont exploré des méthodes stéréosélectives pour préparer cette structure de base, dans le but de découvrir des candidats médicaments potentiels .

- Bioisostère du Cycle Phényle: Le cycle phényle est un élément structurel fondamental en chimie. Les chercheurs ont étudié le 2-oxabicyclo[2.2.2]octane comme un nouveau bioisostère pour le cycle phényle. Ces bioisostères saturés peuvent améliorer les projets de découverte de médicaments en fournissant des groupes fonctionnels alternatifs tout en maintenant la forme et les propriétés moléculaires .

Chimie Synthétique et Synthèse Organique

Chimie Médicinale et Découverte de Médicaments

Stratégies de Remplacement Bioisostère

Propriétés

IUPAC Name |

8-bicyclo[5.1.0]octanylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c10-6-9-7-4-2-1-3-5-8(7)9/h7-9H,1-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUCANIYCBTFCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C2CN)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

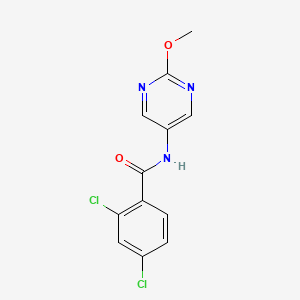

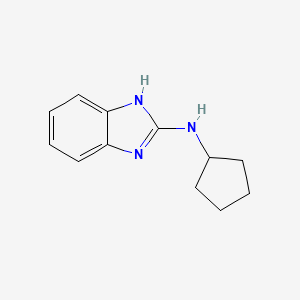

![(E)-4-(Dimethylamino)-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2389427.png)

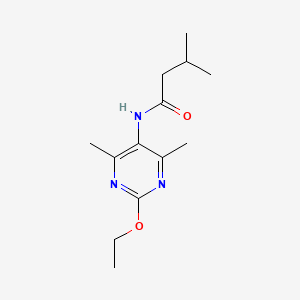

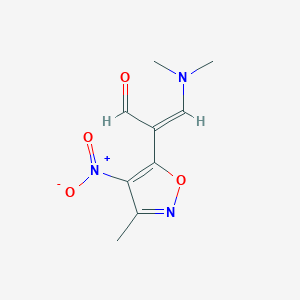

![4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2389439.png)

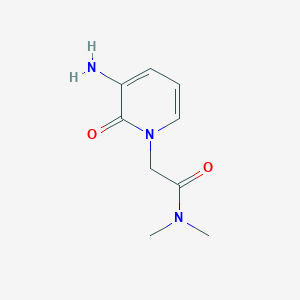

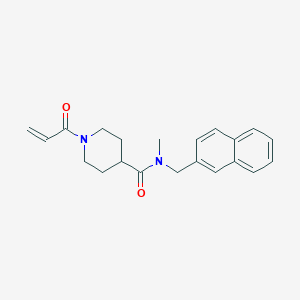

![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxyquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2389440.png)